molecular formula C17H11N3O2 B2408240 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline CAS No. 61001-13-6

2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline

Cat. No.: B2408240
CAS No.: 61001-13-6
M. Wt: 289.294
InChI Key: GJSSHAICDVKMOW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that combines fused imidazole and isoquinoline moieties. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline typically involves the use of metal reagents or catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . The process often includes the use of metal-containing catalysts, which need to be separated from the targeted organic product to minimize auxiliary toxicity and meet biological testing standards .

Industrial Production Methods: Industrial production methods for this compound focus on reducing cost, improving product selectivity or purity, and offering more effective routes for synthesis. Emphasis is placed on green methods that support contemporary environmental and safety improvements .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and isoquinoline moieties, which provide multiple reactive sites .

Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is unique due to its fused imidazole and isoquinoline moieties, which provide multiple reactive sites and broad biological activity. Similar compounds include benzimidazo[2,1-a]isoquinoline and other isoquinoline derivatives . These compounds share some structural features and biological activities but differ in their specific molecular targets and pathways .

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-20(22)14-7-5-13(6-8-14)16-11-19-10-9-12-3-1-2-4-15(12)17(19)18-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSHAICDVKMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61001-13-6
Record name 2-(4-Nitrophenyl)imidazo(2,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-NITROPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDE8CNR4WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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